molecular formula C6H9NO5 B12424443 (2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid

(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid

Cat. No.: B12424443
M. Wt: 178.16 g/mol
InChI Key: OTCCIMWXFLJLIA-YQVMVYRTSA-N
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Description

(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid is a deuterated derivative of a common amino acid Deuterium, a stable isotope of hydrogen, is incorporated into the molecule, which can significantly alter its chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid typically involves the incorporation of deuterium into the precursor molecules. One common method is the use of deuterated reagents in the synthesis process. For example, starting from a non-deuterated amino acid, deuterium can be introduced through a series of chemical reactions involving deuterated solvents and reagents .

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale synthesis using deuterated water (D2O) and other deuterated chemicals. The process may include multiple steps of purification and verification to ensure the correct incorporation of deuterium atoms at the desired positions in the molecule .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated oxides, while reduction can produce deuterated alcohols or amines .

Scientific Research Applications

(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction rates and pathways.

    Biology: Employed in metabolic studies to understand the role of specific amino acids in biological processes.

    Medicine: Investigated for its potential in drug development, particularly in enhancing the metabolic stability of pharmaceutical compounds.

    Industry: Utilized in the production of deuterated materials for various industrial applications.

Mechanism of Action

The mechanism by which (2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid exerts its effects is primarily through the alteration of chemical and physical properties due to deuterium incorporation. Deuterium atoms have a greater mass than hydrogen atoms, which can lead to changes in bond strength and reaction kinetics. This can affect molecular targets and pathways, making the compound useful in studying specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid lies in its deuterium content, which provides enhanced metabolic stability and altered reaction kinetics compared to its non-deuterated and fluorinated counterparts. This makes it particularly valuable in studies requiring precise control over reaction conditions and outcomes .

Properties

Molecular Formula

C6H9NO5

Molecular Weight

178.16 g/mol

IUPAC Name

(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid

InChI

InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m1/s1/i2D2,4D

InChI Key

OTCCIMWXFLJLIA-YQVMVYRTSA-N

Isomeric SMILES

[2H][C@](C(=O)O)(C([2H])([2H])C(=O)O)NC(=O)C

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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